An In-depth Technical Guide to the Chemical Properties of DL-Pantolactone
An In-depth Technical Guide to the Chemical Properties of DL-Pantolactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Pantolactone, a racemic mixture of D- and L-pantolactone, is a crucial intermediate in the synthesis of pantothenic acid (Vitamin B5) and its derivatives, such as D-panthenol.[1][2] Its chemical properties, including its reactivity, solubility, and chiral nature, are of significant interest to researchers in the fields of organic synthesis, pharmaceuticals, and cosmetics. This technical guide provides a comprehensive overview of the key chemical properties of DL-Pantolactone, supported by quantitative data, detailed experimental protocols, and visual representations of relevant chemical processes.
Chemical Structure and Identification
DL-Pantolactone, with the chemical name (±)-3-hydroxy-4,4-dimethyl-dihydrofuran-2(3H)-one, is a five-membered heterocyclic lactone.[2] It possesses a chiral center at the C3 position, leading to the existence of two enantiomers: D-(-)-Pantolactone and L-(+)-Pantolactone.
Table 1: Chemical Identification of DL-Pantolactone
| Identifier | Value |
| IUPAC Name | (±)-3-hydroxy-4,4-dimethyl-dihydrofuran-2(3H)-one |
| CAS Number | 79-50-5[3] |
| Molecular Formula | C₆H₁₀O₃[3] |
| Molecular Weight | 130.14 g/mol [3] |
| SMILES | CC1(C)C(O)C(=O)OC1 |
| InChI | InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3[4] |
Physicochemical Properties
The physical and chemical properties of DL-Pantolactone are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.
Table 2: Physical Properties of DL-Pantolactone
| Property | Value |
| Appearance | White to pale yellow solid[3] |
| Melting Point | 74-78 °C[5] |
| Boiling Point | 121 °C at 11 mmHg[5] |
| pKa | >13[6] |
| logP | -0.06970[7] |
Table 3: Solubility of DL-Pantolactone
| Solvent | Solubility |
| Water | Soluble (1g/10 mL, clear, colorless to almost colorless)[5] |
| Ethanol | Soluble[2] |
| Methanol | Moderately soluble[7] |
| Chloroform | Soluble[8] |
| Dichloromethane | Soluble[8] |
| Ether | Soluble[8] |
| Benzene | Soluble[9] |
| Carbon Disulfide | Soluble[9] |
| Dimethyl Sulfoxide (DMSO) | Soluble[10] |
Table 4: Optical Properties of Pantolactone Enantiomers
| Enantiomer | Specific Rotation ([α]²⁵_D) |
| D-(-)-Pantolactone | -50.7° (c = 2.05 in H₂O)[9] |
| L-(+)-Pantolactone | +50.1° (c = 2 in H₂O)[9] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of DL-Pantolactone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (D₂O, pH 7.4): δ 4.37, 4.15, 4.13, 4.10, 4.08, 1.18, 1.01 ppm[11]
-
¹³C NMR (D₂O, pH 7.4): δ 182.61, 79.67, 78.25, 43.31, 24.12, 20.87, 20.86 ppm[11]
Infrared (IR) Spectroscopy
The IR spectrum of DL-Pantolactone exhibits characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups. A representative spectrum can be found on the NIST WebBook.[12]
Mass Spectrometry (MS)
The mass spectrum of DL-Pantolactone provides information about its molecular weight and fragmentation pattern. The NIST WebBook contains the electron ionization mass spectrum for this compound.[13]
Chemical Reactivity and Stability
Hydrolysis
DL-Pantolactone undergoes hydrolysis, particularly under basic conditions, to form pantoic acid (2,4-dihydroxy-3,3-dimethylbutanoic acid).[6] The rate of hydrolysis is pH-dependent, being more rapid at higher pH values.[6] At 25 °C, the hydrolysis half-life is approximately 30 days at pH 7 and decreases to about 6-20 days at pH 9.[6]
Stability
DL-Pantolactone is unstable in aqueous solutions over time due to hydrolysis.[5] It is also hygroscopic and should be stored in a dry environment.[9]
Experimental Protocols
Determination of Specific Rotation
Objective: To measure the specific rotation of an enantiomer of pantolactone.
Methodology:
-
Instrumentation: A polarimeter is used for this measurement.[14]
-
Sample Preparation: A solution of the pantolactone enantiomer of a known concentration (e.g., c = 2 g/100mL) is prepared in a suitable solvent (e.g., water).[9][14]
-
Measurement:
-
The polarimeter is calibrated using a blank (the pure solvent).
-
The sample solution is placed in the polarimeter cell of a known path length (l, typically in decimeters).
-
The observed optical rotation (α) is measured at a specific temperature (θ, e.g., 25 °C) and wavelength (λ, typically the sodium D-line at 589 nm).[14]
-
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l).[14]
Enzymatic Resolution of DL-Pantolactone
Objective: To separate the D- and L-enantiomers of pantolactone via enzymatic hydrolysis.
Methodology: This protocol is based on the use of a D-lactonase enzyme, which selectively hydrolyzes D-pantolactone.[15][16]
-
Biocatalyst Preparation: Whole cells of a microorganism expressing D-lactonase (e.g., recombinant E. coli or Pichia pastoris) are prepared and can be immobilized in a matrix like calcium alginate for repeated use.[17]
-
Reaction Setup:
-
A buffered solution of DL-Pantolactone (e.g., 200 g/L) is prepared at the optimal pH for the enzyme (typically around 7.0).[18]
-
The biocatalyst (free or immobilized cells) is added to the substrate solution.
-
The reaction is maintained at the optimal temperature (e.g., 30-40 °C) with stirring.[15][18]
-
-
Reaction Monitoring: The progress of the reaction is monitored by measuring the conversion of DL-pantolactone and the enantiomeric excess of the product, D-pantoic acid, using techniques like HPLC.[15]
-
Product Separation and Purification:
-
After the desired conversion is reached (typically around 50%), the reaction mixture is filtered to remove the biocatalyst.[17]
-
The aqueous solution containing D-pantoic acid and unreacted L-pantolactone is acidified.
-
The L-pantolactone is extracted with an organic solvent.
-
The D-pantoic acid in the aqueous layer is then lactonized back to D-pantolactone by heating under acidic conditions.[9]
-
The resulting D-pantolactone is purified by extraction and distillation.[17]
-
Visualizations
Enzymatic Resolution of DL-Pantolactone Workflow
Caption: Workflow for the enzymatic resolution of DL-Pantolactone.
Synthesis of D-Panthenol from D-Pantolactone
References
- 1. Uses and Preparation of D-panthenol_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. DL-Pantolactone - TRIGON Chemie [trigon-chemie.com]
- 4. DL-Pantolactone(79-50-5) 1H NMR spectrum [chemicalbook.com]
- 5. DL-Pantolactone | 79-50-5 [chemicalbook.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. guidechem.com [guidechem.com]
- 8. guidechem.com [guidechem.com]
- 9. ataman-chemicals.com [ataman-chemicals.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. D-Pantolactone | C6H10O3 | CID 439368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pantolactone [webbook.nist.gov]
- 13. Pantolactone [webbook.nist.gov]
- 14. Specific rotation - Wikipedia [en.wikipedia.org]
- 15. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
